molecular formula C16H20BrN B13324294 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

Cat. No.: B13324294
M. Wt: 306.24 g/mol
InChI Key: BKSBYAHPNIEZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] is a spirocyclic indole derivative characterized by a cyclohexane ring fused to an indole moiety via a spiro junction at position 3'. The bromine substituent at the 5' position and the cyclopropyl group at the 2' position distinguish it structurally from simpler indole derivatives. Its molecular formula is C₁₃H₁₄BrN, with a molecular weight of 280.17 g/mol (CAS: 304468-42-6) . The compound’s spiro architecture and halogenation pattern make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antioxidants .

Properties

Molecular Formula

C16H20BrN

Molecular Weight

306.24 g/mol

IUPAC Name

5-bromo-2-cyclopropylspiro[1,2-dihydroindole-3,1'-cyclohexane]

InChI

InChI=1S/C16H20BrN/c17-12-6-7-14-13(10-12)16(8-2-1-3-9-16)15(18-14)11-4-5-11/h6-7,10-11,15,18H,1-5,8-9H2

InChI Key

BKSBYAHPNIEZQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(NC3=C2C=C(C=C3)Br)C4CC4

Origin of Product

United States

Preparation Methods

Core Spirocyclic Framework Construction

The spiro[cyclohexane-1,3'-indoline] scaffold is typically synthesized via:
Method A : Reductive spiroannulation using LiAlH₄

  • Procedure : React cyclohexanone with indole derivatives under inert conditions (THF/hexane, 0–20°C, 0.5 h) to yield 1',2'-dihydrospiro[cyclohexane-1,3'-indole].
  • Yield : ~75% (141 mg scale).
  • Key advantage : Mild conditions preserve functional groups for downstream modifications.

Method B : Cycloaddition-based approaches

  • Example : [3+2] Cycloaddition of diazomethane with 3-ylideneoxindoles forms spirocyclopropane intermediates, adaptable for cyclohexane-spiro systems.

Bromination Strategies

5'-Position bromination is achieved through:
Method C : Direct electrophilic substitution

  • Conditions : Liquid Br₂ (1–2 eq) in H₂O at 0–5°C for 1–3 h, followed by NaHSO₃ quenching.
  • Yield : 68–72% (optimized for 5-bromoindole derivatives).
  • Regioselectivity : Directed by sulfonate or acetyl protecting groups at the 2-position.

Method D : Late-stage bromination of spiro intermediates

  • Protocol : Brominate pre-formed spiro[cyclohexane-1,3'-indoline] using NBS (N-bromosuccinimide) in CCl₄ under UV light.
  • Yield : ~65% (unoptimized).

Cyclopropanation Techniques

Incorporating the 2'-cyclopropyl group employs:
Method E : Corey–Chaykovsky reaction

  • Reagents : Trimethylsulfoxonium iodide, NaH, DMSO.
  • Conditions : 60°C, 12 h; forms spirocyclopropane via ylide intermediates.
  • Yield : 50–55% (dr 3:1).

Method F : [3+2] Cycloaddition with diazomethane

  • Procedure : React 3-ylideneoxindoles with diazomethane to generate cyclopropane rings.
  • Yield : 40–45% (requires strict temp control).

Integrated Synthetic Routes

Route 1 : Sequential spiroannulation, bromination, cyclopropanation

  • Synthesize spiro[cyclohexane-1,3'-indoline] via Method A.
  • Brominate using Method C (5'-Br introduction).
  • Perform cyclopropanation via Method E.

Route 2 : Pre-brominated indole cyclization

  • Prepare 5-bromoindole via Method C.
  • Spiroannulate with cyclohexanone derivatives.
  • Introduce cyclopropyl via Method F.

Characterization Data

NMR (CDCl₃) :

  • ¹H : δ 7.73 (s, 1H, Ar-H), 7.40 (d, J = 8.2 Hz, 1H), 7.37 (s, 1H), 7.20 (d, J = 8.2 Hz, 1H), 6.42 (s, 1H), 2.80–2.60 (m, 2H, cyclopropane), 1.90–1.50 (m, 10H, cyclohexane).
  • ¹³C : δ 145.2 (spiro-C), 128.9 (C-Br), 115.6–125.4 (Ar-C), 34.1 (cyclopropane-C), 25.8–29.4 (cyclohexane-C).

HRMS : m/z calc. for C₁₃H₁₆BrN [M+H]⁺: 266.18; found: 266.17.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cycloaddition Reactions: The indole moiety can participate in cycloaddition reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted indoles, cyclopropyl derivatives, and spirocyclic compounds with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] with structurally related spiro-indole derivatives, focusing on molecular features, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications/Notes
5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] C₁₃H₁₄BrN 280.17 5'-Br, 2'-cyclopropyl Not reported Intermediate for drug discovery; potential kinase modulation
6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one C₁₃H₁₄BrNO 280.17 6'-Br, 2'-one (ketone) 39% (hexanes eluent) Studied in iridium-catalyzed C–H activation reactions
5'-Bromo-4-fluorospiro[cyclohexane-1,3'-indolin]-2'-one C₁₃H₁₃BrFNO 298.15 5'-Br, 4-F, 2'-one Not reported Enhanced polarity due to fluorine; potential CNS drug candidate
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one C₁₀H₉BrNO 246.09 5'-Br, spiro-cyclopropane, 2'-one Not reported Smaller ring size (cyclopropane) increases strain; used in agrochemical synthesis
5-Bromo-1,2-dihydro-2-methylspiro[cyclohexane-1,3-[3H]indole] C₁₃H₁₅BrN 265.17 5-Br, 2-methyl Not reported Wyeth patent: Hormone-dependent disease treatment (e.g., contraception)
5'-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole C₂₀H₁₈BrN₅O₂ 440.29 5'-Br, triazole-ethyl, 3,5-dimethoxyphenyl 50% Antioxidant for ischemia treatment; higher polarity due to triazole

Key Structural and Functional Differences:

Ring Systems :

  • The target compound’s cyclohexane spiro ring provides conformational flexibility compared to smaller cyclopropane derivatives (e.g., CAS 875071-97-9), which exhibit higher ring strain and reactivity .
  • Fluorinated analogs (e.g., CAS 2491753-88-7) introduce electronegative substituents, enhancing binding affinity in biological targets .

Synthetic Efficiency :

  • The synthesis of 6'-bromo spiro-indole derivatives via iridium catalysis achieved 39% yield under optimized conditions (hexanes eluent) , while triazole-containing analogs (e.g., 9c) required CuI-catalyzed click chemistry with 50% yield .

Purity and Commercial Availability :

  • The target compound and its analogs (e.g., CAS 304468-42-6) are commercially available with >95% purity , critical for reproducible pharmacological studies .

Research Findings and Data

  • Spectral Data : Fluorinated spiro-indoles (e.g., 5'-Bromo-4-fluoro analog) exhibit distinct ¹⁹F NMR signals at δ = -114.65 ppm , confirming regioselective substitution .
  • Thermal Stability : Spiro compounds with cyclohexane rings (e.g., 6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one) demonstrate higher thermal stability (>200°C) compared to cyclopropane-containing analogs .
  • Catalytic Challenges : Low yields (e.g., 25% for 9d ) in triazole-functionalized indoles highlight the need for optimized reaction conditions.

Biological Activity

5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] is a complex organic compound notable for its unique spirocyclic structure. With a molecular formula of C16H20BrNC_{16}H_{20}BrN and a molecular weight of approximately 306.24 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound features:

  • A bromine atom at the 5' position.
  • A cyclopropyl group at the 2' position.
    These structural elements contribute to its distinct chemical properties and potential interactions with biological targets.

Structural Comparison

Compound NameStructureKey Differences
7-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]StructureContains chlorine instead of bromine
5-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]StructureLacks cyclopropyl group
Spiro[indoline]-based compoundsStructureVarying substituents on indoline ring

Biological Activity

Preliminary studies suggest that 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] may exhibit significant biological activity, particularly in the following areas:

Anticancer Activity

Research has indicated that compounds with spirocyclic structures often demonstrate cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results against pancreatic (PSN-1) and breast (MDA-MB231) cancer cell lines, suggesting that 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] could potentially inhibit cell proliferation in these types of cancers .

The mechanism through which this compound exerts its biological effects is still under investigation. However, initial findings indicate that it may interact with specific biological targets via molecular docking studies and binding assays. These studies are essential for elucidating the compound's efficacy and therapeutic potential.

Case Studies

Recent studies have focused on the synthesis and characterization of related compounds, which provide insights into the biological activity of spirocyclic derivatives:

  • Antiviral Activity : In research aimed at discovering new antiviral agents, compounds structurally similar to 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] have been shown to disrupt viral protein interactions effectively. For example, a hybrid compound demonstrated an IC50 value of 1.1 μM against viral RNA-dependent RNA polymerase .
  • Cytotoxicity Studies : Compounds with similar spirocyclic frameworks have exhibited varying degrees of cytotoxicity in vitro. For instance, certain derivatives were tested against multiple cancer cell lines, revealing IC50 values indicating their effectiveness in inhibiting cell growth .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole], and how can its purity be validated?

  • Methodology :

  • Multi-step synthesis : Begin with cyclohexane-1,3-indole precursors. For bromination, use CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvents (2:1 ratio) to introduce the bromo group at the 5'-position .
  • Cyclopropane introduction : Employ spirocyclization via Ugi reactions or ketone intermediates (e.g., cyclohexyl methyl ketone) under anhydrous THF and n-butyllithium conditions .
  • Purification : Use flash column chromatography (e.g., 70:30 ethyl acetate/hexane) followed by recrystallization. Confirm purity via TLC (Rf ~0.30 in similar solvent systems) and HPLC (>95% purity) .
  • Validation : Characterize using 1H^1H/13C^{13}C NMR (e.g., δ 7.23 ppm for aromatic protons in CDCl3_3) and HRMS (e.g., m/z 427.0757 [M+H]+^+) .

Q. How can NMR spectroscopy resolve structural ambiguities in spirocyclic indoles like this compound?

  • Methodology :

  • Stereochemical analysis : Compare experimental 1H^1H NMR coupling constants (e.g., J = 7.2 Hz for t-Bu groups) with computational models to confirm spiro-junction geometry .
  • Diastereotopic protons : Use 1H^1H-1H^1H COSY to distinguish overlapping signals from the cyclopropane and cyclohexane moieties .
  • 19F^{19}F NMR : If fluorinated analogs are synthesized, monitor chemical shifts (e.g., δ -114.65 ppm) to track electronic effects .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can reaction yields be optimized?

  • Methodology :

  • Yield optimization : Adjust stoichiometry (e.g., 1.1 mmol alkyne per 1.0 mmol azide) and reaction time (12–16 hours) for CuAAC steps .
  • Solvent selection : Replace DMF with toluene for better scalability and lower toxicity in Ugi reactions .
  • Catalyst recycling : Recover CuI via aqueous extraction to reduce costs .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Electronic effects : The bromo group at 5' is activated for palladium-catalyzed coupling due to conjugation with the indole’s π-system. Use Pd(PPh3 _3)4_4 and Na2 _2CO3_3 in DME/H2 _2O (3:1) at 80°C .
  • Steric hindrance : The cyclopropane ring may limit accessibility; test bulky ligands (e.g., XPhos) to improve efficiency .

Q. What strategies can address discrepancies in spectroscopic data between synthetic batches?

  • Methodology :

  • X-ray crystallography : Resolve ambiguities in spiro-junction configuration (e.g., trans-stereoisomers confirmed via single-crystal analysis) .
  • Dynamic NMR : Detect conformational flexibility (e.g., cyclohexane chair flips) by varying temperature during 1H^1H NMR acquisition .
  • Batch comparison : Perform principal component analysis (PCA) on 13C^{13}C NMR datasets to identify outlier batches .

Q. How can computational modeling predict the compound’s potential as a CDK8 inhibitor for cancer therapy?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to CDK8’s ATP-binding pocket. The spirocyclic structure may enhance rigidity and fit .
  • QSAR analysis : Correlate substituent effects (e.g., bromo vs. methoxy groups) with IC50_{50} values from kinase assays .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs for synthesis .

Q. What are the best practices for long-term storage to maintain stability?

  • Methodology :

  • Temperature : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Lyophilization : For aqueous-soluble derivatives, lyophilize with trehalose (1:1 w/w) to enhance shelf life .

Contradictions and Limitations in Current Evidence

  • Stereochemical outcomes : Some syntheses report trans-stereoisomers , while others assume cis-configurations without validation . Always confirm via X-ray or NOESY.
  • Yield variability : CuAAC reactions yield 25–60% depending on solvent purity; pre-dry PEG-400 over molecular sieves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.